

From Obscurity to Wonder Drug: A Technical History of Pyridine Carboxylic Acids

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Compound of Interest

Compound Name: 2-(Methylamino)pyridine-3-carboxylic acid

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This in-depth technical guide explores the discovery and historical development of the foundational pyridine carboxylic acids: nicotinic acid (pyridine-3-carboxylic acid), picolinic acid (pyridine-2-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). For researchers, scientists, and drug development professionals, understanding the origins of these simple heterocyclic compounds provides a compelling narrative of scientific inquiry, serendipity, and the enduring impact of fundamental chemistry on human health and industry.

Introduction: The Unassuming Pyridine Core

The story of pyridine carboxylic acids is intrinsically linked to the parent heterocycle, pyridine. A six-membered aromatic ring containing one nitrogen atom, pyridine's seemingly simple structure belies a rich and diverse chemistry. The introduction of a carboxylic acid group to this ring gives rise to three positional isomers, each with a unique history and a distinct trajectory from laboratory curiosity to indispensable chemical entity. This guide will trace the path of each isomer, from their initial synthesis to their pivotal roles in nutrition, medicine, and industrial applications.

Nicotinic Acid: From Tobacco Alkaloid to Essential Vitamin

The history of nicotinic acid is a remarkable journey of a compound being discovered long before its profound biological significance was understood.

Early Synthesis and a Misleading Name

Nicotinic acid was first synthesized in 1867 by the oxidative degradation of nicotine, the primary alkaloid in tobacco.^[1] This origin gave the compound its name, a fact that would later cause public consternation when its vital role in nutrition was revealed.^[1] The early synthesis involved the oxidation of nicotine with strong oxidizing agents like potassium chromate and sulfuric acid.^[1]

Experimental Protocol: Historical Synthesis of Nicotinic Acid from Nicotine

Objective: To replicate the historical synthesis of nicotinic acid via the oxidation of nicotine.

Materials:

- Nicotine
- Potassium dichromate ($K_2Cr_2O_7$)
- Concentrated sulfuric acid (H_2SO_4)
- Water
- Sodium hydroxide (NaOH) for neutralization
- Hydrochloric acid (HCl) for acidification
- Filter paper and funnel
- Heating apparatus (e.g., water bath)
- Crystallization dish

Procedure:

- Oxidation: A solution of nicotine in water is prepared. To this, a solution of potassium dichromate in concentrated sulfuric acid is slowly added with constant stirring. The reaction

is exothermic and requires careful temperature control. The mixture is then heated to complete the oxidation process.

- Neutralization and Filtration: After cooling, the reaction mixture is neutralized with a sodium hydroxide solution to precipitate chromium salts. The precipitate is removed by filtration.
- Isolation of Nicotinic Acid: The filtrate is then acidified with hydrochloric acid to the isoelectric point of nicotinic acid, causing it to precipitate out of the solution.
- Purification: The crude nicotinic acid is collected by filtration, washed with cold water, and then purified by recrystallization from hot water.

Causality of Experimental Choices: The use of a strong oxidizing agent like chromic acid (formed *in situ* from potassium dichromate and sulfuric acid) was necessary to cleave the pyrrolidine ring of the nicotine molecule while leaving the more stable pyridine ring intact, oxidizing the methyl group to a carboxylic acid. The subsequent pH adjustments are critical for separating the product from the inorganic byproducts and then isolating the amphoteric nicotinic acid at its isoelectric point where its solubility is minimal.

The Pellagra Connection and the Dawn of Vitamin B3

For decades, nicotinic acid remained a chemical curiosity. Its destiny changed with the investigation into pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, which was rampant in the American South in the early 20th century. Through a series of meticulous epidemiological studies, Dr. Joseph Goldberger of the U.S. Public Health Service demonstrated that pellagra was caused by a dietary deficiency.^[2]

In 1937, American biochemist Conrad Elvehjem isolated a substance from liver extracts that could cure a similar condition in dogs known as "black tongue." This substance was identified as nicotinic acid.^[2] Subsequent clinical trials confirmed its efficacy in treating pellagra in humans.^[2] To avoid the association with tobacco, the compound was given the alternative name "niacin" (from nicotinic acid vitamin).^[1] This discovery led to the fortification of flour and other staple foods with niacin, effectively eradicating pellagra as a major public health issue.^[1]

Beyond a Vitamin: Early Industrial and Medicinal Applications

Beyond its role as a vitamin, nicotinic acid found various industrial applications. It has been used in electroplating, as a corrosion inhibitor for mild steel, and as a chemical intermediate in the synthesis of agrochemicals and dyes.[\[2\]](#)[\[3\]](#) In the mid-20th century, it was also discovered that high doses of nicotinic acid could lower cholesterol levels, making it one of the earliest treatments for hyperlipidemia.[\[1\]](#)

Timeline of Key Events in Nicotinic Acid History

1867	First synthesis from nicotine.
Early 1900s	Pellagra emerges as a major public health crisis in the American South.
1914-1930	Dr. Joseph Goldberger's epidemiological studies link pellagra to diet.
1937	Conrad Elvehjem identifies nicotinic acid as the "pellagra-preventing" factor.
1940s	Flour and grain fortification with niacin begins.
1955	Discovery of the lipid-lowering properties of nicotinic acid.

Picolinic Acid: A Tale of Chelation and Biological Intrigue

Picolinic acid, or pyridine-2-carboxylic acid, has a more understated history compared to its 3-isomer, but its unique chemical properties have carved out a significant niche for it in both biochemistry and medicine.

Initial Synthesis and Characterization

The chelating properties of picolinic acid were first reported by the Austrian chemist Hugo Weidel in 1879, who noted its ability to form complexes with copper and iron.[\[4\]](#) Historically, picolinic acid has been prepared by the oxidation of α -picoline (2-methylpyridine), a component of coal tar, using potassium permanganate.[\[5\]](#)

Experimental Protocol: Historical Synthesis of Picolinic Acid

Objective: To synthesize picolinic acid by the oxidation of α -picoline.

Materials:

- α -Picoline (2-methylpyridine)
- Potassium permanganate ($KMnO_4$)
- Water
- Sulfuric acid (H_2SO_4)
- Copper(II) sulfate ($CuSO_4$)
- Hydrogen sulfide (H_2S) gas or a suitable sulfide source
- Hydrochloric acid (HCl)
- Heating and stirring apparatus
- Filtration equipment

Procedure:

- Oxidation: α -Picoline is dissolved in water, and potassium permanganate is added portion-wise while heating and stirring. The reaction is monitored by the disappearance of the purple permanganate color.
- Manganese Dioxide Removal: The resulting manganese dioxide precipitate is removed by filtration.
- Formation of Copper Picolinate: The filtrate is acidified with sulfuric acid, and a solution of copper(II) sulfate is added. This causes the precipitation of the sparingly soluble copper picolinate salt.

- Isolation of Picolinic Acid: The copper picolinate is collected by filtration and then suspended in water. Hydrogen sulfide gas is bubbled through the suspension to precipitate copper(II) sulfide.
- Final Purification: The copper sulfide is filtered off, and the filtrate containing picolinic acid is concentrated. Upon cooling, picolinic acid crystallizes and can be further purified by recrystallization.

Causality of Experimental Choices: The oxidation of the methyl group of α -picoline requires a strong oxidizing agent like potassium permanganate. The formation of the copper salt is a key purification step, as copper picolinate is less soluble than the corresponding salts of nicotinic and isonicotinic acids, allowing for its selective precipitation. The subsequent treatment with hydrogen sulfide is a classic method for removing the copper ions to liberate the free picolinic acid.

A Natural Chelator with Medicinal Promise

Picolinic acid is a natural metabolite of the amino acid tryptophan in humans.^[5] Its most significant biological role is as a chelating agent, facilitating the absorption of essential trace minerals like zinc and chromium from the intestine.^{[6][7]} This property has led to the development of mineral supplements, such as zinc picolinate and chromium picolinate, which are valued for their high bioavailability.^[6] While the early direct medicinal uses of picolinic acid itself were limited, its derivatives have found applications. For instance, hydrogenation of picolinic acid yields piperidine-2-carboxylic acid, a precursor to the local anesthetic mepivacaine.^[5]

Isonicotinic Acid: The Unlikely Progenitor of a "Wonder Drug"

The story of isonicotinic acid (pyridine-4-carboxylic acid) is inextricably linked to the fight against one of humanity's most persistent diseases: tuberculosis.

Synthesis and the Serendipitous Discovery of Isoniazid

Like its isomers, isonicotinic acid can be synthesized by the oxidation of its corresponding picoline, in this case, γ -picoline (4-methylpyridine).^[8] A more modern and efficient industrial

method involves the ammonoxidation of 4-picoline to 4-cyanopyridine, followed by hydrolysis.[8]

The most significant chapter in the history of isonicotinic acid began with the synthesis of its hydrazide derivative, isoniazid (isonicotinic acid hydrazide or INH), in 1912 by Hans Meyer and Josef Mally at the German University in Prague as part of their doctoral research.[9] For four decades, this compound remained on the shelf, its remarkable biological activity unknown.[9]

In the late 1940s and early 1950s, researchers at Hoffmann-La Roche, Squibb, and Bayer, spurred by the discovery that the structurally related nicotinamide had some anti-tuberculosis activity, independently rediscovered isoniazid and demonstrated its potent efficacy against *Mycobacterium tuberculosis*.[9][10] The public announcement in 1952 hailed isoniazid as a "wonder drug," and it quickly became a cornerstone of multi-drug therapy for tuberculosis, leading to the closure of many sanatoriums.[9]

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Figure 1: A timeline illustrating the key milestones in the discovery and application of the three isomers of pyridine carboxylic acid.

Conclusion

The histories of nicotinic, picolinic, and isonicotinic acids are a testament to the power of chemical synthesis and the often-unpredictable path of scientific discovery. From the oxidation of a tobacco alkaloid emerged an essential vitamin that conquered a widespread nutritional disease. From a simple coal tar derivative came a molecule whose chelating properties are fundamental to nutrient absorption. And from a forgotten doctoral thesis compound arose a "wonder drug" that revolutionized the treatment of tuberculosis. For the modern researcher, these stories underscore the importance of fundamental chemical knowledge and serve as an inspiration for the continued exploration of even the most seemingly simple molecular scaffolds in the quest for new medicines and materials.

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